molecular formula C7H12N2O B8137678 2,6-Diazaspiro[3.5]nonan-7-one

2,6-Diazaspiro[3.5]nonan-7-one

Cat. No.: B8137678
M. Wt: 140.18 g/mol
InChI Key: AHEFXEGPRSJUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Systems in Chemical Design

Spirocyclic systems are increasingly recognized for their importance in chemical design due to their inherent three-dimensional nature. tandfonline.comchembridge.com Unlike flat, aromatic systems, spirocycles project functional groups in a multi-directional array, which can lead to more effective interactions with the complex 3D binding sites of biological targets like proteins. tandfonline.comchembridge.com This structural characteristic is a key advantage in the design of new therapeutic agents. tandfonline.com

The incorporation of a spirocyclic core into a molecule can significantly improve its physicochemical properties. Shifting from planar structures to more saturated, sp³-hybridized systems generally correlates with better solubility and metabolic stability. tandfonline.com For instance, studies on azaspirocycles have demonstrated higher solubility, decreased lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com The rigidity of the spirocyclic framework can also lock a molecule into a specific conformation, which can optimize the orientation of its binding elements, leading to improved efficacy and selectivity. tandfonline.com These attributes make spirocyclic compounds well-suited for structure-based drug design, where precise positioning of functional groups within a binding site is crucial. chembridge.com

Overview of Azaspiro[3.5]nonane Scaffolds in Synthetic Endeavors

Within the broader family of spirocycles, azaspiro[3.5]nonanes—which contain a four-membered azetidine (B1206935) ring fused to a six-membered piperidine (B6355638) ring—are prominent scaffolds in synthetic chemistry, particularly in the development of bioactive compounds. The versatility of this scaffold allows for the creation of diverse molecular libraries. For example, derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as inhibitors of matrix metalloproteinase-9 (MMP9) for the potential treatment of ocular surface diseases like dry eye disease. acs.org Other derivatives have been explored as potent agonists for G-protein coupled receptor 119 (GPR119), a target for managing type 2 diabetes. nih.gov

The synthesis of these scaffolds is an active area of research, with various strategies developed to access the core structure and its derivatives. tib.eusorbonne-universite.fr The utility of the azaspiro[3.5]nonane framework is further highlighted by its use as a building block for PROTACs (PROteolysis TArgeting Chimeras), where it serves as a functionalized ligand to induce the degradation of target proteins. sigmaaldrich.com The hydrochloride salt of 2,7-diazaspiro[3.5]nonan-1-one is noted for its potential in medicinal chemistry, with the spiro structure contributing to its biological activity and its salt form enhancing solubility for pharmaceutical applications. cymitquimica.com

Scope and Focus of Research on the 2,6-Diazaspiro[3.5]nonan-7-one Motif

Research on the specific this compound motif is more focused, centering on its utility as a novel building block in synthetic and medicinal chemistry. This compound, with the chemical formula C₇H₁₂N₂O, provides a unique combination of a lactam within the six-membered ring and an azetidine ring. chemspider.comsynthonix.com This arrangement offers specific vectors for chemical modification at the nitrogen atoms, allowing for the construction of more complex molecules.

The primary application of this compound appears to be as an intermediate in the synthesis of larger, more complex molecules with potential therapeutic applications. For instance, patent literature describes derivatives of 2,7-diazaspiro[3.5]nonane (a positional isomer) as inhibitors of the G12C mutant KRAS protein, a key target in cancer therapy. google.com While direct biological studies on the unsubstituted this compound are not widely published, its structural features make it an attractive scaffold for developing new chemical entities. The presence of both a hydrogen bond donor (the amine) and acceptor (the lactam carbonyl) in a conformationally restricted framework makes it a candidate for creating compounds that can interact specifically with biological targets.

Table 1: Chemical Identifiers for this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound2387077-88-3 synthonix.comfluorochem.co.ukC₇H₁₂N₂O chemspider.comsynthonix.com140.186 chemspider.com
2,7-Diazaspiro[3.5]nonan-1-oneNot AvailableC₇H₁₂N₂O nih.gov140.18 nih.gov
2,7-Diazaspiro[3.5]nonane136098-14-1 nih.govC₇H₁₄N₂ nih.gov126.20 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-1-2-7(5-9-6)3-8-4-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEFXEGPRSJUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6 Diazaspiro 3.5 Nonan 7 One and Congeners

Retrosynthetic Analysis of the 2,6-Diazaspiro[3.5]nonan-7-one Skeleton

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.injournalspress.com This backward-looking approach is crucial for navigating the complexities of multi-step organic synthesis. e3s-conferences.org

Strategic Disconnections and Precursor Identification

The structure of this compound features a spirocyclic junction connecting an azetidine (B1206935) ring and a piperidinone (a six-membered lactam) ring. The key challenge in its synthesis is the controlled formation of the quaternary spiro-carbon center. cardiff.ac.uk Strategic disconnections simplify this challenge by breaking the target molecule down into more manageable precursors.

Two primary disconnection strategies can be envisioned for the this compound backbone:

Disconnection of the Lactam C-N Bond: The most intuitive disconnection is breaking the amide bond within the piperidinone ring. This retrosynthetic step points to a linear precursor containing a cyclobutane (B1203170) core substituted with both an amine and an ester or carboxylic acid derivative. This approach transforms the challenge of a bicyclic synthesis into the formation of a single C-N bond via intramolecular cyclization.

Disconnection of the Azetidine Ring: An alternative strategy involves breaking one of the C-N bonds of the four-membered azetidine ring. This leads to a piperidinone-based precursor, which would require a subsequent ring-closing reaction to form the azetidine.

These disconnections lead to the identification of several key precursors, which are real chemical compounds (synthetic equivalents) that can be used to achieve the synthesis. lkouniv.ac.in

Precursor SynthonPotential Synthetic Equivalent (Reagent)Relevant DisconnectionSource
Cyclobutane with amino and glycine (B1666218) ester groupsEthyl 3-aminocyclobutylglycinateLactam C-N bond
Cyclobutane with amide and haloalkyl groupsN-(2-bromoethyl)cyclobutanamideAzetidine C-N bond
Cyclobutane with amine and chloroacetyl groupsN-chloroacetylcyclobutanamineLactam C-N bond
Cyclobutane-1,1-diacetic acid derivative2,2'-(Cyclobutane-1,1-diyl)diacetic acidDouble disconnection for carbocyclic analogue chemsrc.com

Functional Group Interconversions in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is the process of converting one functional group into another, a fundamental tactic in retrosynthesis to access viable precursors or to set the stage for a key bond-forming reaction. ic.ac.ukimperial.ac.uk In the context of this compound, several FGIs are critical.

For instance, starting from a precursor like 2,2'-(cyclobutane-1,1-diyl)diacetic acid, inspired by the synthesis of the carbocyclic spiro[3.5]nonan-7-one, would require significant functional group manipulation. chemsrc.com One carboxyl group might be converted into an amine via a Curtius or Hofmann rearrangement, while the other is prepared for cyclization.

Key FGIs in the synthesis of diazaspirocycles include:

Reduction of esters or amides: Reagents like Lithium Aluminium Hydride (LiAlH₄) can reduce esters and amides to alcohols and amines, respectively, which can then be further functionalized. ic.ac.uk

Conversion of alcohols to leaving groups: Alcohols can be converted to halides or sulfonates, making them excellent electrophiles for intramolecular cyclization reactions to form the azetidine ring. vanderbilt.edu

Oxidation/Reduction: The interconversion of alcohols, aldehydes, and carboxylic acids is a common tactic. For example, a primary alcohol can be oxidized to an aldehyde, which is then used in a reductive amination step to build the nitrogen-containing ring. imperial.ac.uk

Direct Cyclization Strategies for Spiro[3.5]nonane Lactams

Direct cyclization methods are among the most common strategies for constructing the core structure of spirocyclic lactams. These reactions typically involve forming one of the rings onto a pre-existing cyclic structure.

Dieckmann Condensation Approaches

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which is a powerful method for creating five- and six-membered rings. wikipedia.org While classically used for carbocycles, this reaction can be adapted for heterocyclic systems. For example, it has been employed in the synthesis of spiro rsc.orgrsc.orgnonane-1,6-dione. researchgate.net

In the context of a diazaspiro[3.5]nonane congener, a plausible precursor would be a protected azetidine diester. The intramolecular condensation, driven by a strong base, would generate the six-membered ring as a β-keto lactam. Subsequent hydrolysis and decarboxylation could then yield the desired spiro-lactam. cardiff.ac.uk The mechanism involves the deprotonation of an α-carbon to an ester, forming an enolate that attacks the second ester group, leading to cyclization. wikipedia.org

Intramolecular Cyclization Reactions

Intramolecular cyclization of a linear precursor is a widely adopted and effective method for synthesizing the this compound scaffold. This strategy relies on having a molecule that contains all the necessary atoms for the final ring system, which is then induced to close upon itself.

One documented approach involves the base-mediated ring closure of a linear precursor like ethyl 3-aminocyclobutylglycinate. In this method, a base such as potassium carbonate promotes the intramolecular attack of the amine onto the ester carbonyl, forming the six-membered lactam ring in a single step. Another effective method is the base-induced cyclization of N-chloroacetylcyclobutanamine, where an intramolecular substitution reaction forms the lactam.

A related strategy has been successfully used to synthesize 2,6-diazaspiro[3.3]heptanes, where reductive amination of an aldehyde is followed by cyclization of the resulting amine with a chloro-substituted azetidine precursor. thieme-connect.de This highlights the versatility of intramolecular cyclizations in constructing diazaspiro compounds.

Representative Intramolecular Cyclization Conditions
PrecursorBaseSolventTemperature (°C)Yield (%)
Ethyl 3-aminocyclobutylglycinateK₂CO₃Ethanol8062
N-(2-bromoethyl)cyclobutanamideDBUTHF6558
N-chloroacetylcyclobutanamineKOtBuDMF0–25Not specified

Multi-Component Reactions (MCRs) and Cascade Processes

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade processes to build molecular complexity rapidly and efficiently. nih.gov MCRs combine three or more reactants in a single step, while cascade reactions involve a series of intramolecular transformations triggered by a single event. nih.gov

While no specific MCR has been reported for the direct synthesis of this compound, established MCRs like the Biginelli or Hantzsch reactions provide a conceptual framework for how such a synthesis might be designed. nih.govorganic-chemistry.org These reactions are powerful tools for generating heterocyclic libraries. taylorfrancis.com

More directly relevant are cascade reactions, which have been developed for the synthesis of spirocyclobutyl lactams and other spirocyclic frameworks. rsc.orgnih.gov A notable example is the strain-enabled radical spirocyclization cascade. rsc.orgnih.gov This approach uses a highly strained molecule, such as a bicyclobutane derivative, to initiate a sequence of bond-forming events that rapidly assembles a complex spirocyclic system. rsc.org Organocatalytic cascade reactions have also emerged as a powerful method for the enantioselective synthesis of chiral spirolactone skeletons, which are structurally related to the target lactam. oaepublish.com These advanced strategies, though not yet applied directly to this compound, represent the cutting edge of spirocycle synthesis and offer promising future routes to this compound and its congeners.

Kinugasa/Conia-ene Type Sequential Reactions for Spirocyclic Lactams

The Kinugasa reaction, a copper-catalyzed cycloaddition between a terminal alkyne and a nitrone, is a powerful method for synthesizing β-lactams. acs.org This reaction has been ingeniously integrated into sequential processes to build more complex spirocyclic structures. A notable strategy involves a two-step sequence combining a Kinugasa reaction with a subsequent Conia-ene type cyclization. rsc.org

This sequential approach has been successfully applied to the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, a close structural analog to the diazaspiro[3.5]nonane system. rsc.org The process begins with the Kinugasa reaction between an N-(prop-2-yn-1-yl)propiolamide and a nitrone, which forms a β-lactam intermediate. rsc.org This is followed by a Conia-ene-type cyclization, which constructs the second ring and establishes the spirocyclic core. rsc.org This method is valued for its ability to produce highly functionalized spirocyclic lactams with good yields and excellent control over both diastereoselectivity and enantioselectivity. rsc.org

The mechanism of the Kinugasa reaction itself has been a subject of detailed study, with density functional theory (DFT) calculations suggesting a complex pathway. acs.orgresearchgate.net Current understanding posits that the reaction may proceed through a cascade involving a (3+2) cycloaddition, a (3+2) cycloreversion to form a key ketene (B1206846) intermediate, and a final (2+2) cycloaddition to yield the β-lactam ring. acs.orgresearchgate.net This mechanistic insight is crucial for optimizing reaction conditions and expanding the scope of its application in synthesizing complex molecules. researchgate.net

Tandem Cycloaddition Methodologies

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient route to complex molecular scaffolds. Tandem cycloaddition strategies are particularly powerful for rapidly building polycyclic systems. One such strategy is the tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade. nih.gov In this type of reaction, a 1,3,4-oxadiazole (B1194373) can undergo an initial intramolecular [4+2] cycloaddition, which then triggers the loss of dinitrogen gas to generate a carbonyl ylide intermediate. nih.gov This reactive intermediate is then trapped in a subsequent intramolecular [3+2] cycloaddition, allowing for the rapid construction of intricate, multi-ring systems from a linear precursor. nih.gov

Another powerful approach involves the tandem inter [4+2]/intra [3+2] cycloadditions of nitroalkenes. illinois.edu This methodology has been used to create highly functionalized aminocyclopentanes. The stereochemical outcome of these reactions can be remarkably influenced by the choice of Lewis acid catalyst. illinois.edu Furthermore, transition-metal catalysis, such as with copper(I), can facilitate tandem dipolar cycloaddition-C-H activation sequences, providing another modern tool for assembling complex heterocyclic structures. nih.gov

While not yet explicitly reported for the synthesis of this compound, these tandem cycloaddition methodologies represent a frontier in synthetic strategy. Their application could provide novel and highly efficient pathways to this and related diazaspirocyclic frameworks by enabling the construction of multiple rings and stereocenters in a single, streamlined process.

Asymmetric Synthesis of Enantioenriched this compound Systems

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the asymmetric synthesis of enantioenriched spirocyclic lactams is of paramount importance. Key strategies include the use of chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy has been effectively used in the synthesis of various nitrogen-containing heterocycles. nih.gov

A prominent example is the use of chiral N-tert-butanesulfinyl imines. nih.gov These auxiliaries can be used to synthesize 1-substituted 2,6-diazaspiro[3.3]heptanes with high diastereoselectivity. nih.gov The general approach involves the reaction of a chiral sulfinamide-derived imine with an enolate, followed by cyclization and removal of the auxiliary. The steric bulk and stereoelectronic properties of the sulfinyl group effectively shield one face of the imine, directing the nucleophilic attack to the opposite face. nih.gov

This principle can be extended to the synthesis of the 2,6-diazaspiro[3.5]nonane core. By starting with a suitable ketone and a chiral amine auxiliary, a chiral imine can be formed. Subsequent cyclization reactions, such as an intramolecular Mannich reaction or an Aza-Reformatsky reaction, would proceed under the stereodirecting influence of the auxiliary, establishing the desired stereochemistry at the spirocenter. researchgate.net The development of diastereoselective Reformatsky reactions using various chiral auxiliaries highlights the versatility of this approach in modern synthesis. researchgate.net

Organocatalytic Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. This field has provided powerful tools for synthesizing complex chiral structures. Strategies relevant to spirocyclic lactam synthesis often rely on covalent catalysis (e.g., with N-heterocyclic carbenes) or non-covalent interactions (e.g., hydrogen bonding catalysis with squaramides). uva.es

For instance, the asymmetric synthesis of spirocyclic pyrazolones has been achieved using N-heterocyclic carbene (NHC) catalysis. uva.es In these reactions, the NHC catalyst reacts with an enal to form a reactive homoenolate intermediate, which then undergoes a [3+2] annulation with a pyrazolin-4,5-dione to furnish the spirocyclic product with high enantiomeric excess. uva.es A similar strategy could be envisioned for this compound, where an NHC-generated homoenolate could react with a suitable cyclic imine precursor.

Hydrogen-bonding catalysis, using catalysts like chiral squaramides, is another potent strategy. uva.es These catalysts can activate both a nucleophile and an electrophile simultaneously through a network of hydrogen bonds, organizing the transition state to favor the formation of one enantiomer. This has been applied to enantioselective Mannich reactions between N-Boc pyrazolinone ketimines and 1,3-dicarbonyl compounds, creating a tetrasubstituted stereocenter with high stereocontrol. uva.es This type of catalysis could be adapted for the key bond-forming cyclization step in the synthesis of chiral this compound.

Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis offers a robust and versatile platform for asymmetric synthesis. Chiral ligands coordinated to a metal center can create a chiral environment that effectively induces enantioselectivity in a variety of transformations, including cyclizations. The intramolecular Tsuji-Trost allylation is a prime example of a powerful metal-catalyzed asymmetric cyclization. acs.orgnih.gov

This reaction, typically catalyzed by palladium, has been successfully employed to synthesize spiro-diketopiperazines, which are structurally related to diazaspiro-nonanones. acs.orgnih.gov The process involves the asymmetric intramolecular allylation of a suitable precursor, such as an Ugi adduct. nih.gov By screening a variety of chiral phosphine (B1218219) ligands, reaction conditions can be optimized to achieve excellent yields and high enantioselectivity. acs.org A key advantage of this method is its ability to construct the spirocyclic core and the stereocenter simultaneously under mild conditions, starting from readily available materials. nih.gov

The substrate scope for this reaction is broad, tolerating a range of substituents. acs.org This catalytic asymmetric method stands as a powerful alternative to approaches that rely on chiral pool starting materials, offering greater flexibility and access to a wider diversity of structures. nih.gov Its application would be a highly attractive strategy for the enantioselective synthesis of this compound.

Table 1: Example of Racemic vs. Asymmetric Metal-Catalyzed Cyclization Data derived from a study on spiro-diketopiperazine synthesis, illustrating the principle of asymmetric catalysis. acs.org

Catalyst System Ligand Product Yield Enantiomeric Excess (ee)
Pd₂(dba)₃ dppe (achiral) Racemic Spiro-DKP 86% 0% (racemic)

Protecting Group Strategies for Selective Synthesis

In the synthesis of multifunctional molecules like this compound, which contains two distinct nitrogen atoms, protecting groups are essential tools. pressbooks.pub They serve as temporary masks for reactive functional groups, allowing chemical transformations to be performed selectively at other positions in the molecule. chemistry.coach An effective protecting group strategy relies on groups that are easy to install, stable to the desired reaction conditions, and easy to remove selectively (orthogonality). pressbooks.pubbham.ac.uk

For diazaspirocycles, a common and critical challenge is the regioselective functionalization of the two different amine centers. A well-established strategy to achieve this involves the use of the tert-butyloxycarbonyl (Boc) group. google.com One nitrogen atom can be selectively protected with a Boc group, often using Boc anhydride. This leaves the other nitrogen atom free for a desired reaction, such as alkylation or acylation. google.com

Once the first modification is complete, the Boc group can be cleanly removed under acidic conditions, for example with trifluoroacetic acid (TFA), which typically does not affect other functional groups like a newly introduced benzyl (B1604629) group. This unmasks the second nitrogen, making it available for further, different functionalization. This stepwise, protection-based approach provides complete control over the synthesis of differentially substituted diazaspirocycles. thieme-connect.com

Table 2: Protecting Group Strategy for Regioselective Functionalization Based on a general strategy for diazaspiro[3.5]nonane systems.

Step Action Reagents Purpose
1 Selective Protection Boc anhydride, THF/water Differentiate the two nitrogen atoms by protecting one as a Boc-carbamate.
2 Functionalization 1 Benzyl bromide, K₂CO₃ Alkylate the unprotected nitrogen atom.
3 Deprotection Trifluoroacetic acid (TFA), DCM Selectively remove the Boc group to reveal the second amine.

Orthogonal Protection of Amine and Lactam Functionalities

The structure of this compound features two distinct nitrogen atoms: a secondary amine in the azetidine ring (N-2) and a lactam nitrogen within the piperidinone ring (N-6). To achieve selective functionalization, these nitrogens must be orthogonally protected. rsc.org A common and effective strategy involves protecting one nitrogen with an acid-labile group, such as the tert-butyloxycarbonyl (Boc) group, and the other with a group that is stable to acid but labile to other conditions, such as the benzyl (Bn) or carbobenzyloxy (Cbz) group, which are typically removed by hydrogenolysis. rsc.org

The selection of a protecting group is dependent on its stability across various reaction conditions and the ease of its installation and subsequent removal. jocpr.comnumberanalytics.com For instance, the Boc group is widely used for amines due to its general stability and straightforward removal with acids like trifluoroacetic acid (TFA). iris-biotech.de In contrast, the Cbz group is stable to a range of non-reductive conditions but is cleanly cleaved by catalytic hydrogenation. This differential reactivity is the foundation of an orthogonal approach. rsc.org

For example, in the synthesis of related diazaspiro[3.3]heptane systems, chemists have successfully employed an orthogonal protection scheme using Boc and Cbz groups, which allows for selective deprotection and further functionalization of the nitrogen atoms. rsc.org This strategy is directly applicable to the this compound framework. The initial step often involves protecting one of the amine functionalities, which allows for subsequent, selective reactions at the unprotected site.

The table below summarizes common protecting groups used in the synthesis of spirocyclic amines and related structures, highlighting their orthogonality.

Protecting GroupAbbreviationStructureTypical Cleavage ConditionsOrthogonal To
tert-ButoxycarbonylBoc-(C=O)OC(CH₃)₃Strong Acid (e.g., TFA, HCl) iris-biotech.deCbz, Fmoc, Benzyl
BenzyloxycarbonylCbz-(C=O)OCH₂C₆H₅H₂, Pd/C (Hydrogenolysis)Boc, Fmoc
9-FluorenylmethoxycarbonylFmoc-(C=O)OCH₂-fluoreneBase (e.g., Piperidine) iris-biotech.deBoc, Cbz, Benzyl
BenzylBn-CH₂C₆H₅H₂, Pd/C (Hydrogenolysis)Boc, Fmoc

This orthogonal approach is indispensable for creating libraries of substituted diazaspiro-lactams for medicinal chemistry research, where precise control over the substitution pattern is necessary to explore structure-activity relationships. nih.gov

Deprotection Methodologies in Spirocyclic Systems

The selective removal of protecting groups is the critical second step in an orthogonal strategy, enabling the unmasking of a reactive functional group for further modification. The conditions for deprotection must be carefully chosen to avoid cleaving other protecting groups present in the molecule. organic-chemistry.org

Acid-Mediated Deprotection: The Boc group is one of the most common acid-labile amine protecting groups. Its removal is typically achieved by treatment with a strong acid. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is frequently used for this purpose. nih.govmiguelprudencio.com For example, syntheses of related spirocyclic systems have demonstrated the removal of a Boc group from a β-lactam using TFA in 1,2-dichloroethane (B1671644) or even by using silica (B1680970) gel under reflux conditions. rsc.org In the synthesis of 2,7-diazaspiro[3.5]nonane derivatives, N-Boc deprotection is a key step to free up the amine for subsequent alkylation or acylation reactions. nih.gov

Hydrogenolysis: Protecting groups such as benzyl (Bn) and benzyloxycarbonyl (Cbz) are commonly removed by catalytic hydrogenation. This method involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). ethz.ch This process is highly efficient and the conditions are generally mild, leaving acid- and base-labile groups intact.

Base-Mediated Deprotection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. It is stable to acidic and hydrogenolytic conditions but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de This makes the Fmoc/Boc pairing a widely used orthogonal strategy in peptide synthesis and adaptable for complex heterocyclic systems. iris-biotech.de

The table below details common deprotection methodologies relevant to spirocyclic systems.

Deprotection MethodReagentsProtecting Group CleavedReference
AcidolysisTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Boc nih.govmiguelprudencio.com
HydrogenolysisH₂, Palladium on Carbon (Pd/C)Cbz, Benzyl ethz.ch
Basolysis20% Piperidine in Dimethylformamide (DMF)Fmoc iris-biotech.de

The successful synthesis of complex, highly functionalized this compound congeners relies heavily on the judicious selection and sequential removal of these protecting groups.

Chemical Transformations and Reactivity of 2,6 Diazaspiro 3.5 Nonan 7 One Derivatives

Reactivity of the Lactam Moiety

The azetidin-2-one (B1220530) ring is a cornerstone of the molecule's reactivity, largely due to the inherent strain of the four-membered ring and the electrophilicity of the carbonyl carbon. nih.govrsc.org

Ring-Opening Reactions of the Azetidinone Ring

The most characteristic reaction of the β-lactam unit is its cleavage under nucleophilic attack. The significant ring strain makes it susceptible to ring-opening, a reaction that is fundamental to the biological activity of β-lactam antibiotics. ugent.beresearchgate.net This transformation can be initiated by various nucleophiles, leading to the formation of β-amino acid derivatives.

Common ring-opening reactions include:

Hydrolysis: Cleavage by water, which can be catalyzed by acid or base, yields a γ-amino-β-aminopropionic acid derivative.

Alcoholysis: Reaction with alcohols under acidic or basic conditions results in the corresponding ester.

Aminolysis: Attack by an amine opens the lactam to form a new amide bond, yielding a diamide-containing structure.

More complex transformations have also been documented for related systems. For instance, N-aryl substituted spirocyclic β-lactams can undergo a regiospecific ring-opening followed by a recyclization reaction when treated with a combined Lewis–Brønsted superacid catalyst, providing an efficient route to 3-spirocyclicquinolin-4(1H)-ones. rsc.org

Functionalization at the Carbonyl Group

The lactam carbonyl group itself is a site for chemical modification, most notably through reduction. The complete reduction of the carbonyl to a methylene (B1212753) group (CH₂) is a key transformation that converts the lactam into the corresponding saturated 2,6-diazaspiro[3.5]nonane. This is typically achieved using powerful reducing agents. acs.org The stereochemistry of the substituents on the ring is generally preserved during this process. acs.org

Another potential functionalization is the conversion of the carbonyl group to a thiocarbonyl (C=S) using thionating agents, a reaction common to amides and lactams.

Table 1: Reactivity of the Lactam Moiety

Reaction TypeTypical ReagentsProduct DescriptionReference
Ring-Opening (Hydrolysis)H₂O, H⁺ or OH⁻β-Amino acid derivative ugent.be, researchgate.net
Ring-Opening/RecyclizationLewis-Brønsted superacidSpirocyclic quinolinone rsc.org
Carbonyl ReductionLiAlH₄, BH₃·THFSaturated diazaspiroalkane acs.org
ThionationLawesson's Reagent, P₄S₁₀Thiolactam derivative

Transformations at the Nitrogen Centers

The 2,6-diazaspiro[3.5]nonan-7-one scaffold possesses two distinct secondary nitrogen atoms: N2, an amide nitrogen within the β-lactam ring, and N6, a secondary amine within the piperidine (B6355638) ring. This difference in chemical environment dictates their reactivity and allows for selective functionalization.

N-Alkylation and N-Acylation Reactions

The N6 nitrogen of the piperidine ring is significantly more basic and nucleophilic than the N2 amide nitrogen. Consequently, it is the primary site of reaction for electrophiles. Under standard N-alkylation or N-acylation conditions, functionalization occurs selectively at the N6 position.

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., triethylamine) readily forms the corresponding N6-acyl derivative.

N-Alkylation: Reaction with alkyl halides, often in a polar aprotic solvent with a base like potassium carbonate, yields the N6-alkylated product.

Amine Functionalization in Spirocyclic Systems

The differential reactivity of the two nitrogen atoms is the key to producing a wide array of derivatives. Advanced synthetic strategies exploit this to achieve selective functionalization at either nitrogen. A common and powerful approach involves a protection-functionalization-deprotection sequence.

The highly nucleophilic N6 amine can be selectively protected, often with a tert-butyloxycarbonyl (Boc) group using Boc anhydride. With the N6 position blocked, functionalization can then be directed to the less reactive N2 amide nitrogen. Subsequent removal of the Boc protecting group with an acid, such as trifluoroacetic acid (TFA), regenerates the free N6 amine, which can be further functionalized if desired.

Furthermore, modern cross-coupling methods can be applied. Palladium-catalyzed Buchwald-Hartwig amination has been successfully used for the N-arylation of the closely related 2,6-diazaspiro[3.3]heptane scaffold, demonstrating a powerful method for forming carbon-nitrogen bonds at the piperidine amine. acs.org

Table 2: Selective Functionalization at Nitrogen Centers

StepReagents / MethodPurposeReference
Selective N6-Acylation/AlkylationRCOCl or R-X, BaseFunctionalize the more reactive piperidine nitrogen.
N6-ProtectionBoc₂O, BaseBlock the N6 amine to enable reaction at N2.
N2-FunctionalizationElectrophile (e.g., R-X)Functionalize the lactam nitrogen on the protected intermediate.
N6-DeprotectionTrifluoroacetic Acid (TFA)Remove the Boc group to reveal the N6 amine for further reaction.
N6-ArylationAr-Br, Pd-catalyst, BaseForm an N-aryl bond at the piperidine nitrogen. acs.org

Modifications of the Spiro Carbon and Peripheral Ring Systems

Direct chemical modification of the quaternary spiro carbon or the saturated carbons of the piperidine ring is synthetically challenging. The spiro carbon is sterically hindered and lacks a functional handle for reaction. Likewise, the C-H bonds of the piperidine ring are generally unreactive and require harsh conditions or complex, directed reactions to functionalize.

For these reasons, the synthetic chemistry of this compound and its derivatives overwhelmingly focuses on transformations involving the three principal reactive sites: the N6 amine, the N2 amide, and the C7 carbonyl group. The construction of derivatives with modified carbon skeletons typically relies on the total synthesis of the spirocycle from appropriately substituted precursors, rather than the post-synthesis modification of the core ring system.

Substituent Introduction and Manipulation

The two nitrogen atoms in the this compound scaffold are chemically distinct, enabling selective functionalization. The N-2 nitrogen is a secondary amine and is generally more nucleophilic than the N-6 nitrogen, which is part of an amide (lactam) linkage. This difference in reactivity allows for the regioselective introduction of substituents.

N-Functionalization Reactions:

Alkylation and Acylation: The secondary amine at the N-2 position is the primary site for reactions such as alkylation, arylation, and acylation. To achieve selective functionalization and prevent over-alkylation, especially in related diazaspiro systems, protecting group strategies are often employed. For instance, one nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, allowing the other nitrogen to be functionalized, followed by deprotection. Common methods for introducing substituents include:

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

N-Acylation: Treatment with acyl chlorides or anhydrides. The use of Schotten-Baumann conditions (e.g., an acyl chloride with aqueous sodium hydroxide) can be employed for controlled acylation. smolecule.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) can introduce N-alkyl substituents. smolecule.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form N-aryl bonds. synthonix.com

Derivatives of this compound are utilized as building blocks in medicinal chemistry. For example, patent literature discloses compounds where the N-2 atom of the spiro-core is attached to complex heterocyclic systems for use as potential therapeutics. google.comgoogle.com

The following table summarizes common methods for substituent introduction on the diazaspiro[3.5]nonane core, which are applicable to the this compound scaffold.

Table 1: Methods for Substituent Introduction on the Diazaspiro[3.5]nonane Core

Reaction TypeReagents and ConditionsFunctional Group IntroducedTarget PositionReference
N-AlkylationAlkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Alkyl (e.g., Benzyl)N-2
N-AcylationPivaloyl chloride, Base (e.g., NaOH)Acyl (e.g., Pivaloyl)N-2 smolecule.com
Boc-ProtectionDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base (e.g., Triethylamine)tert-butyloxycarbonyl (Boc)N-2 or N-6
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., Lithium borohydride), Solvent (e.g., THF)Substituted AlkylN-2 smolecule.com
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseArylN-2 synthonix.com

Ring Transformations and Rearrangements

Information regarding ring transformations and rearrangements specifically for this compound is not extensively documented in publicly available research. However, the inherent ring strain of the four-membered azetidine (B1206935) ring and the presence of a lactam in the six-membered ring suggest that such transformations are possible under certain conditions.

Potential Transformations:

Lactam Reduction: The amide bond within the lactam ring at position 7 can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group, which would transform the this compound into 2,6-diazaspiro[3.5]nonane. smolecule.com

Lactam Hydrolysis: Under strong acidic or basic conditions, the lactam ring could undergo hydrolysis, leading to the opening of the six-membered ring to form a linear amino acid derivative containing a cyclobutane (B1203170) moiety.

Spirocyclic Rearrangements: Spirocyclic systems can undergo rearrangement reactions, often catalyzed by acids, to relieve ring strain or form more stable structures. For example, related spiro[3.5]nonan-7-one structures have been shown to undergo rearrangement in the presence of acids like tetrafluoroboric acid (HBF₄). While not directly demonstrated for the title compound, this suggests a potential pathway for reactivity. Research on other diazaspiro systems has shown that reactions can proceed through complex sequences involving cyclization and rearrangements, such as the smolecule.com-Wittig rearrangement, to form different spirocyclic skeletons. mdpi.com

The following table outlines potential or analogous ring transformations for the this compound system.

Table 2: Potential Ring Transformations of this compound

Transformation TypeReagents and ConditionsResulting StructureReference
Lactam ReductionLithium aluminum hydride (LiAlH₄)2,6-Diazaspiro[3.5]nonane smolecule.com
Lactam HydrolysisStrong Acid (e.g., HCl) or Base (e.g., NaOH), HeatRing-opened amino acid derivative(Principle)
Skeletal RearrangementStrong Acid (e.g., HBF₄)Isomeric spirocyclic structures

Spectroscopic and Crystallographic Elucidation of 2,6 Diazaspiro 3.5 Nonan 7 One Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of 2,6-diazaspiro[3.5]nonan-7-one, providing detailed insights into its carbon and hydrogen framework.

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons adjacent to electronegative atoms like nitrogen and the carbonyl group are expected to resonate at a lower field (higher ppm values). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons, governed by the n+1 rule.

While specific, experimentally determined high-resolution spectral data for this compound is not widely published in readily accessible literature, typical chemical shift ranges for similar structural motifs can be inferred. Protons on the carbons adjacent to the amide nitrogen (positions 5 and 1) would likely appear in the range of 3.0-4.0 ppm. The protons on the four-membered ring, also adjacent to a nitrogen atom, would also be expected in a similar downfield region. The protons on the six-membered ring further from the heteroatoms would resonate at a higher field, likely in the 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₂- (adjacent to amide N and spiro C) 3.0 - 4.0 Triplet or Multiplet
-CH₂- (adjacent to amine N) 2.5 - 3.5 Triplet or Multiplet
-CH₂- (piperidine ring) 1.5 - 2.5 Multiplet
-NH- (amide) 7.0 - 8.5 Broad Singlet

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon signals. libretexts.org

The most downfield signal in the ¹³C NMR spectrum of this compound is expected to be the carbonyl carbon (C7) of the amide group, typically appearing in the 165-190 ppm region. oregonstate.edu The spiro carbon, being a quaternary carbon, is expected to have a weak signal and would resonate in a distinct region. The carbons bonded to nitrogen atoms will also be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Position Predicted Chemical Shift (ppm)
C7 (C=O) 165 - 190
C4 (Spiro) 50 - 70
C1, C5, C8, C9 (-CH₂-N) 40 - 60

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual values may vary based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum would confirm the connectivity of the protons within the four- and six-membered rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in the three-dimensional structure, regardless of whether they are bonded. This can provide information about the conformation and stereochemistry of the molecule.

The combination of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound in solution. creative-biostructure.com

¹³C NMR Spectroscopic Analysis and Quaternary Carbon Assignment[13],[16],

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and amine functional groups.

A strong absorption band in the region of 1650-1690 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group. The N-H stretching vibrations of the secondary amine and the amide would appear as one or more bands in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations would be expected in the 1000-1350 cm⁻¹ region. The presence of alkane C-H stretching vibrations would be confirmed by bands in the 2850-3000 cm⁻¹ range.

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine & Amide) 3200 - 3500 Medium-Strong
C-H Stretch (Alkane) 2850 - 3000 Medium
C=O Stretch (Amide) 1650 - 1690 Strong
N-H Bend (Amine) 1550 - 1650 Medium

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. smolecule.com For this compound, with a molecular formula of C₇H₁₂N₂O, the expected monoisotopic mass is approximately 140.094963 Da. chemspider.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Cleavage of the rings and loss of small neutral molecules like CO or NH₃ are common fragmentation pathways for such compounds. The predicted collision cross section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct m/z (predicted)
[M+H]⁺ 141.10224
[M+Na]⁺ 163.08418

Data sourced from predicted values. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Crystal Structure Determination of this compound Analogues

The definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state is single-crystal X-ray diffraction (SC-XRD). This technique has been successfully applied to various analogues of this compound, including diazaspiro-diones and other spiro-β-lactams, to establish their molecular conformation and stereochemistry unambiguously.

For instance, the crystal structures of several 3-[(4-substituted-phenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-diones and 1,3-diazaspiro[4.5]decane-2,4-diones have been determined to investigate their solid-state properties. rsc.org Similarly, the crystal structure of (R,R/S,S)-9-Benzyl-3-methyl-7-phenyl-1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-dione was elucidated, revealing the racemic nature of the crystallized modification. iucr.org In other studies, irradiation of inclusion crystals containing N-acyl-N-alkylamino derivatives with chiral host molecules yielded optically active N-alkyl-1-azaspiro[3.5]nonane-2,5-diones, whose structures were confirmed by X-ray analysis. thieme-connect.com The structural confirmation of such analogues is crucial for correlating spectroscopic data with specific diastereomers and understanding their reactivity. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic analysis provides precise measurements of bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. The spirocyclic nature of the this compound framework, consisting of a four-membered azetidine (B1206935) ring fused with a six-membered piperidinone ring, imposes significant conformational constraints.

In analogous spiro systems, the four-membered ring is invariably strained, while the larger ring adopts a more stable conformation, such as a chair or envelope form, to minimize steric interactions. For example, in the crystal structure of (R,R/S,S)-9-benzyl-3-methyl-7-phenyl-1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-dione, both five-membered heterocyclic rings adopt an envelope configuration. iucr.org The central spiro carbon atom connects the two rings, which are often oriented nearly perpendicular to each other. A study on a 7-benzyl-2,7-diazaspiro[3.5]nonan-1-one analogue revealed a dihedral angle of 88.5° between the two rings. chemspider.com

The tables below present representative geometric parameters compiled from studies on various diazaspiro[3.5]nonane and related spirocyclic lactam analogues.

Table 1: Representative Bond Lengths in Diazaspiro[3.5]nonane Analogues

Bond Type Atom 1 Atom 2 Length (Å) Compound Type
Spiro C-N C N 1.47 7-Benzyl-2,7-diazaspiro[3.5]nonan-1-one analogue chemspider.com
Carbonyl C=O C O ~1.21 Spiro-β-lactam
Lactam C-N C N ~1.38 Spiro-β-lactam

Table 2: Representative Bond and Dihedral Angles in Diazaspiro[3.5]nonane Analogues

Angle Type Atoms Involved Angle (°) Compound Type
C-N-C (Lactam) C-N-C ~90 Spiro-β-lactam
Ring Dihedral Ring 1 vs Ring 2 88.5 7-Benzyl-2,7-diazaspiro[3.5]nonan-1-one analogue chemspider.com

Intermolecular Interactions in Crystalline Structures

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For diazaspiro lactams, hydrogen bonding is a dominant force in directing the crystal architecture. The presence of both hydrogen bond donors (the N-H group of the lactam and the secondary amine) and acceptors (the carbonyl oxygen) allows for the formation of robust and predictable patterns.

In the crystal structures of 3-substituted-1,3-diazaspiro[4.5]decane-2,4-dione analogues, molecules are linked by intermolecular N-H···O hydrogen bonds, creating centrosymmetric dimers. acs.org This type of interaction is a common and stabilizing motif in lactam-containing crystal structures. The analysis of Hirshfeld surfaces and decomposed 2D fingerprint plots can further quantify the specific atom-atom contacts, confirming the prevalence of these N-H···O interactions. rsc.org

Computational Chemistry and Theoretical Investigations of 2,6 Diazaspiro 3.5 Nonan 7 One

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for analyzing the electronic properties of molecules.

Geometry Optimization and Energetic Profiles

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The result is the equilibrium geometry with specific bond lengths, bond angles, and dihedral angles. Energetic profiles, such as the total electronic energy and the heat of formation, would also be determined at this stage. Currently, no published, peer-reviewed data for the optimized geometry or energetic profile of 2,6-Diazaspiro[3.5]nonan-7-one is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. synthonix.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. Without specific studies on this compound, the energies of its HOMO, LUMO, and the resulting energy gap remain uncharacterized.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govuni-muenchen.de This map is invaluable for predicting how a molecule will interact with other charged species, such as substrates, receptors, or reagents. uni-muenchen.de Typically, red or yellow areas indicate negative potential (often near electronegative atoms like oxygen or nitrogen) and are susceptible to electrophilic attack, while blue areas denote positive potential and are prone to nucleophilic attack. An MEP map for this compound would pinpoint the reactive sites, such as the lone pairs on the nitrogen atoms and the carbonyl oxygen, but such a map has not been published.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization

For any proposed reaction involving this compound, computational chemists would identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's feasibility and kinetics. This involves complex calculations to locate this first-order saddle point on the potential energy surface.

Energy Barriers and Reaction Pathways

Once the energies of the reactants, transition state, and products are known, the energy barriers (activation energies) for the reaction can be calculated. These barriers determine the rate of the reaction. By mapping the energy changes along the reaction pathway, a complete profile of the reaction mechanism can be constructed. Such studies could, for instance, compare different potential pathways for the synthesis or derivatization of this compound, but this research has not yet been performed or made public.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity and biological interactions. This spirocyclic system, featuring a four-membered azetidine (B1206935) ring fused to a six-membered piperidinone ring through a common carbon atom, possesses unique stereochemical properties. Computational chemistry and theoretical investigations provide profound insights into the molecule's preferred shapes, the energy barriers between them, and how these are influenced by chemical modifications.

Ring Puckering and Conformational Isomerism

Azetidine Ring Puckering: The four-membered azetidine ring is not planar. To relieve the angle strain inherent in a flat four-membered ring, it adopts a puckered conformation. smolecule.comsmu.edu Ab initio and electron diffraction studies on the parent azetidine molecule have established that it is puckered with a significant barrier to planarity. smu.edu The degree of puckering and the preferred orientation of substituents are a balance between angle strain and torsional strain. Computational analyses of various azetidine derivatives show that the ring can invert between two puckered conformations, and the energy difference between these states is often small. smu.eduresearchgate.net

Compound/SystemPuckering Angle (φ)Method/Source
Azetidine33.1°Electron Diffraction smu.edu
Azetidine23.5°Ab initio Calculation smu.edu
Cyclobutane (B1203170) (analogue)26°Electron Diffraction smu.edu
3-Trifluoromethyl-azetidineInfluenced by substituentDFT Calculation smolecule.com

This table presents representative puckering angles for azetidine and related systems to illustrate the non-planar nature of the four-membered ring.

Piperidinone Ring Conformation: The six-membered piperidinone ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. nih.gov Extensive computational studies, often employing Density Functional Theory (DFT), on substituted piperidin-4-ones consistently show that the chair conformation is the most stable, significantly lower in energy than boat or twist-boat forms. nih.gov The chair conformation minimizes both torsional strain and steric hindrance. However, certain substitution patterns can destabilize the chair form, leading to distorted chair or even boat conformations becoming more favorable. doi.org For instance, DFT studies on some 2,6-disubstituted piperidin-4-ones have identified distorted boat conformations as the minimum energy structure. doi.org

ConformationRelative Energy (Typical)Key Features
ChairLowestStaggered bonds, minimal torsional strain. nih.govnih.gov
BoatHigherEclipsed bonds at four carbons, leading to higher energy. nih.gov
Twist-BoatIntermediateA twist on the boat form that relieves some torsional strain.

This table summarizes the general conformational preferences of a six-membered piperidinone ring based on theoretical studies.

For the unsubstituted this compound, the lowest energy conformer would be expected to feature the piperidinone ring in a chair conformation. The spiro-fusion introduces additional constraints, but the fundamental preference for the chair form in the six-membered ring is anticipated to dominate.

Influence of Substituents on Conformation

The introduction of substituents onto the this compound scaffold can profoundly influence the conformational equilibrium of both the azetidine and piperidinone rings. These effects are driven by a combination of steric and electronic interactions.

Substituent Effects on the Azetidine Ring: Substitution on the azetidine nitrogen (N2) or carbon atoms can alter the ring's puckering. Computational studies on N-thiopivaloyl-2-methylazetidine, for example, show that the 2-methyl substituent preferentially adopts an equatorial position on the puckered ring to minimize steric strain. acs.org Electronic effects are also crucial. Theoretical studies on fluorinated azetidines have demonstrated that electrostatic interactions, such as a favorable charge-dipole interaction between a C-F bond and a charged nitrogen atom, can be strong enough to invert the ring's pucker. researchgate.net

Substituent Effects on the Piperidinone Ring: Substituents on the piperidinone ring, particularly at the N6 nitrogen or adjacent carbons, can shift the conformational preference away from the ideal chair. DFT studies on N-substituted piperidones show that bulky groups can alter the ring's geometry to alleviate steric clashes. doi.orgacs.org For example, substitutions at the nitrogen atom of a piperidone ring can modify the conformation and, consequently, the stereochemistry of the molecule. doi.org The introduction of bulky aryl or acyl groups can lead to significant distortions from a perfect chair geometry.

The interplay of substituents on both rings in the this compound system can lead to complex stereochemical outcomes. For instance, a bulky substituent on the N2-position of the azetidine ring could sterically interact with a substituent on the N6-position of the piperidinone ring, forcing the latter into a higher-energy conformation. Computational docking studies on related diazaspiro[3.5]nonane derivatives have shown that the orientation of substituents is critical for binding to biological targets, where one part of the molecule might occupy a hydrophobic pocket while another forms specific hydrogen bonds. This highlights the importance of understanding and predicting the conformational preferences imparted by various substitution patterns.

Substituent PositionType of SubstituentPredicted Conformational InfluenceRationale
N2 (Azetidine)Bulky (e.g., -benzyl)Favors equatorial-like position on a puckered ring.Minimization of 1,3-diaxial-like steric strain. acs.org
C3 (Azetidine)Electron-withdrawing (e.g., -F)Can invert ring pucker, especially if N2 is protonated.Favorable charge-dipole electrostatic interactions. researchgate.net
N6 (Piperidinone)Bulky (e.g., -benzoyl)May cause distortion of the chair conformation or favor a boat/twist-boat.Alleviation of steric hindrance with axial protons or spiro center. doi.org
C5, C8 (Piperidinone)Alkyl groupsTypically favor equatorial positions in the chair conformation.Avoidance of 1,3-diaxial interactions.

This table provides a predictive summary of how substituents at various positions on the this compound framework are expected to influence its conformation based on computational studies of analogous systems.

Applications of 2,6 Diazaspiro 3.5 Nonan 7 One As a Versatile Chemical Scaffold

Role in Organic Synthesis as a Building Block for Complex Molecules

2,6-Diazaspiro[3.5]nonan-7-one serves as a fundamental building block in the synthesis of more intricate molecules. Its bifunctional nature, featuring both a lactam and a secondary amine, provides reactive sites for a variety of chemical transformations. This allows for its incorporation into larger, more complex structures, making it a key intermediate in the development of novel compounds.

The diazaspiro[3.5]nonane core is a prime example of a spirocyclic scaffold, a class of compounds that has garnered significant attention in drug discovery. The synthesis of such scaffolds is a key area of research, with methods often involving multi-step organic reactions. These can include cyclization of suitable precursors under controlled conditions, which may require specific catalysts, solvents, and precise temperature and pressure settings to achieve the desired product. The inherent rigidity of the spirocyclic structure can enhance binding specificity to biological targets.

Derivatives of the diazaspiro[3.5]nonane core have been explored for their therapeutic potential. For instance, some derivatives have been investigated as inhibitors of the enzyme DprE1, which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. Key modifications to the core structure, such as the addition of benzyl (B1604629) substituents, can influence the compound's efficacy and pharmacokinetic properties.

The versatility of the this compound scaffold extends to its use in the construction of a wide array of heterocyclic systems. Through various chemical reactions, this core can be elaborated to generate more complex structures with potential biological activity. For example, derivatives have been synthesized and evaluated as covalent inhibitors of the KRAS G12C mutant protein, a significant target in cancer therapy. nih.govontosight.ai

Furthermore, the diazaspiro[3.5]nonane moiety has been incorporated into novel derivatives of the antiviral drug oseltamivir, aiming to create potent inhibitors of the influenza virus neuraminidase. nih.gov This highlights the adaptability of the scaffold in being integrated into established drug frameworks to potentially enhance their therapeutic profiles. The synthesis of these complex molecules often involves coupling the diazaspiro core with other heterocyclic or aromatic rings, demonstrating its utility as a versatile building block.

Construction of Spirocyclic Scaffolds

Scaffold Design for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The this compound scaffold is an invaluable tool in chemical biology for conducting structure-activity relationship (SAR) studies. These studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective drugs.

The spirocyclic nature of this compound imparts a high degree of conformational rigidity and a well-defined three-dimensional (3D) geometry. This is a highly desirable feature in drug design as it can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The defined spatial arrangement of substituents on the spirocyclic core allows for a systematic exploration of the chemical space around a pharmacophore, which is essential for optimizing interactions with a receptor's binding site.

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. The this compound scaffold and its derivatives can serve as bioisosteres for other cyclic systems, such as piperidine (B6355638) or piperazine (B1678402), which are common motifs in drug molecules. uniba.it This substitution can introduce novel structural features and improve properties like metabolic stability and lipophilicity. For example, replacing a piperazine ring with a diazaspiro[3.3]heptane, a related spirocycle, has been shown to improve pharmacokinetic properties in certain drug candidates. uniba.it

Conformational Restriction and Three-Dimensionality[19],

Development of Libraries of Functionalized Derivatives for Research

The creation of compound libraries based on a common scaffold is a powerful approach in drug discovery for identifying new hit compounds. The this compound scaffold is well-suited for this purpose due to its synthetic tractability and the presence of multiple points for diversification.

Libraries of functionalized derivatives can be generated by modifying the core structure at its reactive sites. For instance, the secondary amines can be acylated, alkylated, or coupled with various carboxylic acids or sulfonyl chlorides to introduce a wide range of substituents. These libraries can then be screened against various biological targets to identify compounds with desired activities. This approach has been successfully employed in the discovery of novel inhibitors for various enzymes and receptors.

Future Research Directions and Challenges in 2,6 Diazaspiro 3.5 Nonan 7 One Chemistry

Development of Novel and Sustainable Synthetic Routes

While synthetic routes to diazaspirocycles exist, the development of more efficient, scalable, and sustainable methods for constructing the 2,6-diazaspiro[3.5]nonan-7-one core is a primary challenge. Current research on related spirocyclic systems highlights several promising avenues.

Future efforts should focus on:

Greener Methodologies: Adapting existing multi-step syntheses to utilize more environmentally benign reagents and solvents. This includes exploring enzymatic transformations and reducing the use of hazardous materials.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of this compound and its precursors. As demonstrated for related compounds, flow chemistry can offer significant advantages, such as improved reaction control, enhanced safety, and higher throughput, which are crucial for industrial-scale production.

Asymmetric Synthesis: Creating enantiomerically pure versions of the spirocycle is critical for applications in medicinal chemistry. Future research should target the development of robust asymmetric syntheses to access specific stereoisomers.

Synthetic Strategy Potential Advantages Key Challenges Relevant Findings for Related Compounds
Intramolecular Cyclization Direct formation of the spirocyclic core.Precursor availability; control of regioselectivity.Base-mediated ring closure of linear precursors has been used for isomeric systems.
[3+2] Annulation Convergent approach.Development of suitable three-carbon and two-atom synthons.Demonstrated for related spirocyclic systems using reagents like chloroacetyl chloride.
Reductive Amination High-yielding and applicable to library synthesis.Availability of the aldehyde precursor.A practical route for 2,6-diazaspiro[3.3]heptanes has been developed using this method. thieme-connect.de
Continuous Flow Synthesis Scalability, safety, and high conversion rates.Optimization of reactor design and residence times.Tubular reactors have achieved high conversion for related compounds in short residence times.

Exploration of New Reactivity Patterns and Chemical Transformations

A thorough understanding of the reactivity of the this compound core is essential for its effective use as a chemical building block. The interplay between the azetidine (B1206935) ring, the piperidinone ring, and the spirocyclic center dictates its chemical behavior.

Key areas for investigation include:

Selective Functionalization: Developing methods to selectively modify the two distinct nitrogen atoms and the carbonyl group. This would enable the synthesis of diverse libraries of derivatives for screening in various applications.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the strained azetidine ring under various conditions to uncover novel reaction pathways and generate structurally unique products.

Derivatization of the Lactam Moiety: Investigating a broader range of reactions beyond simple reduction or substitution at the nitrogen atoms, such as transformations of the carbonyl group itself. smolecule.com

Reaction Type Potential Reagents Expected Products Research Focus
Oxidation Potassium permanganate, hydrogen peroxideOxygenated derivativesInvestigating the site-selectivity and stability of products. smolecule.com
Reduction Sodium borohydride, lithium aluminum hydrideReduced forms (e.g., diamines, amino alcohols)Controlling the extent of reduction and stereochemical outcomes. smolecule.com
Substitution Electrophiles (e.g., alkyl halides), NucleophilesN-substituted derivativesAchieving selective substitution at the N2 versus the N6 position. smolecule.com

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the research and development process for this compound derivatives. By modeling the properties and behavior of these molecules, researchers can prioritize synthetic targets and gain deeper insights into their function.

Future computational studies should aim to:

Predict Reaction Outcomes: Employing methods like Density Functional Theory (DFT) to model reaction mechanisms, predict transition states, and understand the regioselectivity of chemical transformations.

Model Biological Interactions: Using molecular docking and dynamics simulations to predict how derivatives might bind to biological targets such as enzymes or receptors. acs.org This is crucial for designing new therapeutic agents.

Forecast Physicochemical Properties: Predicting properties like solubility, lipophilicity, and metabolic stability, which are critical for drug development and materials science applications. vulcanchem.com The conformational rigidity of the spiro scaffold makes it an excellent candidate for such predictive modeling. vulcanchem.com

Integration into Emerging Areas of Chemical Research

The unique structural features of this compound make it a promising scaffold for integration into cutting-edge fields of chemical research. Its rigid, three-dimensional nature is a desirable trait in modern drug and materials design.

Promising areas for application include:

Medicinal Chemistry: The diazaspiro core is present in molecules targeting a wide array of diseases. Derivatives of this compound could be explored as inhibitors of challenging targets like KRAS G12C, as modulators of sigma receptors for neurological disorders, or as novel antibacterial agents. acs.orgvulcanchem.com

Targeted Protein Degradation: The scaffold could be used as a novel building block for Proteolysis-targeting chimeras (PROTACs). sigmaaldrich.com Its defined geometry could allow for precise positioning of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to more efficient and selective protein degradation.

Materials Science: The rigid spirocyclic structure is a candidate for creating novel polymers and functional materials. vulcanchem.com Incorporation of this scaffold could lead to materials with unique thermal, optical, or electronic properties. smolecule.com

Chemical Biology: Functionalized derivatives could serve as chemical probes to study biological pathways and enzyme mechanisms, leveraging the scaffold's ability to present functional groups in specific spatial orientations. vulcanchem.com

Emerging Research Area Potential Role of this compound Rationale / Supporting Evidence from Analogs
Oncology Scaffold for covalent inhibitors (e.g., KRAS G12C).Analogs show covalent binding to KRAS G12C, a key cancer target. vulcanchem.com
Neuroscience Core structure for sigma receptor (S1R/S2R) ligands.2,7-Diazaspiro[3.5]nonane derivatives show high affinity for sigma receptors, implicated in pain and neurological disorders. acs.orgnih.gov
Infectious Diseases Template for antimycobacterial agents.Derivatives of related spirocycles are potent inhibitors of essential enzymes in Mycobacterium tuberculosis.
Targeted Protein Degradation Novel, rigid linker element or scaffold for PROTACs.A 2,7-diazaspiro[3.5]nonane derivative is used as a building block for protein degrader libraries. sigmaaldrich.com
Materials Science Monomer for spirocyclic polymers.Spirocyclic architecture can impart unique thermal and mechanical properties to polymers. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2,6-diazaspiro[3.5]nonan-7-one, and how can yield be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of diamines with carbonyl-containing precursors under catalytic conditions. For example, cyclocondensation of 1,3-diaminopropane with cyclic ketones (e.g., cyclopentanone) using acid catalysts like HCl or Lewis acids (e.g., ZnCl₂) can yield the spirocyclic core. Optimization strategies include solvent selection (e.g., THF or DMF for solubility), temperature control (60–100°C), and purification via column chromatography with gradients of ethyl acetate/hexane .
  • Key Considerations : Reaction time (12–24 hr) and stoichiometric ratios (1:1.2 for diamine:ketone) critically impact yield. Impurity profiles should be monitored via LC-MS or NMR .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and absence of open-chain byproducts.
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₇H₁₂N₂O).
  • X-ray crystallography : For unambiguous confirmation of the spiro geometry in crystalline derivatives .
    • Data Analysis : Compare spectroscopic data with literature values (e.g., CAS 885270-84-8 derivatives ).

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to neurological targets (e.g., sigma receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with receptor binding pockets (e.g., σ1/σ2 receptors). Focus on hydrogen bonding with nitrogen atoms in the spiro ring and hydrophobic contacts with bicyclic regions .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy via MM-GBSA .
    • Validation : Compare computational predictions with in vitro binding assays (e.g., radioligand displacement using [³H]DTG for σ receptors) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with improved antitubercular activity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 3) to enhance nitroreductase activation in Mycobacterium tuberculosis .
  • Side Chain Optimization : Attach lipophilic substituents (e.g., bromopyridinyl in ) to improve membrane permeability.
    • Data Interpretation : Use MIC (minimum inhibitory concentration) assays against Mtb H37Rv. Correlate substituent logP values with activity trends .

Q. What experimental strategies resolve contradictions in biological activity data across different spirocyclic diazaspiro derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile IC₅₀/Ki values from diverse studies (e.g., σ receptor vs. vasopressin receptor antagonism ). Identify scaffold-specific trends (e.g., 2,7-diazaspiro[3.5]nonane vs. 2,6-diazaspiro[3.4]octane).
  • Pharmacophore Modeling : Isolate critical features (e.g., spatial arrangement of N atoms) using tools like Discovery Studio. Test hypotheses via selective functional group deletion .

Methodological Challenges & Solutions

Q. How can researchers mitigate instability of this compound under physiological conditions?

  • Answer :

  • Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis of the lactam ring.
  • Prodrug Design : Synthesize tert-butyl carbamate derivatives (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate ) for improved serum stability.
    • Validation : Monitor degradation via HPLC at pH 7.4 and 37°C over 24 hours .

Q. What in vivo models are appropriate for evaluating the neuropsychiatric potential of this compound-based vasopressin antagonists?

  • Answer :

  • Rodent Models : Use Wistar-Kyoto rats for depression/anxiety studies (e.g., forced swim test, elevated plus maze). Administer compounds at 1–10 mg/kg (i.p.) and measure plasma AVP levels via ELISA .
  • Dose-Response Analysis : Establish ED₅₀ values and compare with reference antagonists (e.g., relcovaptan).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.